molecular formula C15H18N2O4 B2616798 N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide CAS No. 1448069-35-9

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2616798
CAS No.: 1448069-35-9
M. Wt: 290.319
InChI Key: MHHCATCORBCGTG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring, an oxazole ring, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives .

Scientific Research Applications

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by interacting with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-9-14(16-21-11)15(18)17(10-13-3-2-6-20-13)12-4-7-19-8-5-12/h2-3,6,9,12H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHCATCORBCGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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